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Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B086502 Get Quote

A comprehensive guide to the spectroscopic signatures of pseudoionone, alpha-ionone, and

beta-ionone, providing researchers with essential data for identification and characterization.

In the field of flavor and fragrance chemistry, as well as in the broader scope of natural product

and synthetic organic chemistry, the accurate identification and characterization of isomeric

compounds are of paramount importance. Pseudoionone and its cyclic isomers, alpha-ionone

and beta-ionone, are classic examples of structurally related ketones with distinct sensory

properties and chemical reactivity. This guide provides a comparative analysis of the

spectroscopic data (Infrared, Mass Spectrometry, and Nuclear Magnetic Resonance) for these

compounds, offering a valuable resource for researchers, scientists, and professionals in drug

development and quality control.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pseudoionone, alpha-ionone,

and beta-ionone, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
Key Vibrational
Frequencies (cm⁻¹)

Functional Group
Assignment

Pseudoionone ~1675 (s)
C=O stretch (α,β-unsaturated

ketone)

~1625 (m) C=C stretch (conjugated)

~2960-2850 (m) C-H stretch (aliphatic)

Alpha-Ionone ~1670 (s)
C=O stretch (α,β-unsaturated

ketone)

~1625 (m) C=C stretch (conjugated)

~2960 (s) C-H stretch (aliphatic)

~1360 (m) C-H bend (gem-dimethyl)

Beta-Ionone ~1670 (s)
C=O stretch (α,β-unsaturated

ketone)

~1600 (m) C=C stretch (conjugated)

~2960 (s) C-H stretch (aliphatic)

~980 (m) C-H bend (trans C=C)

Table 2: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) m/z
Key Fragment Ions m/z (%
relative abundance)

Pseudoionone 192
177, 149, 136, 121, 109, 93,

69 (base peak)

Alpha-Ionone 192
177, 136 (base peak), 121,

109, 93, 77, 43

Beta-Ionone 192
177 (base peak), 159, 149,

133, 119, 105, 91, 43
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Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Carbon Atom
Pseudoionone
(Predicted) δ (ppm)

Alpha-Ionone δ
(ppm)

Beta-Ionone δ
(ppm)

C=O ~198 198.26 198.85

Cα (to C=O) ~132 132.38 131.56

Cβ (to C=O) ~145 148.93 143.22

Quaternary C (ring) - 54.34 34.04

CH (ring) - 122.68 -

CH₂ (ring) - 32.53, 31.27 39.68, 18.85

CH₃ (acetyl) ~27 26.94 27.17

CH₃ (gem-dimethyl) - 27.80, 26.83 28.78 (x2)

CH₃ (isoprenyl) ~17, ~25 - -

CH₃ (on ring C=C) - 23.04 21.75

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Proton
Environment

Pseudoionone
(Predicted) δ (ppm)

Alpha-Ionone δ
(ppm)

Beta-Ionone δ
(ppm)

CH₃ (acetyl) ~2.2 2.27 (s, 3H) 2.30 (s, 3H)

=CH- (α to C=O) ~6.1 (d) 6.07 (d, 1H) 6.12 (d, 1H)

=CH- (β to C=O) ~7.3 (d) 6.60 (d, 1H) 7.27 (d, 1H)

=CH- (ring) - 5.50 (m, 1H) -

CH₂ (ring) - ~2.04, ~1.57 ~2.06, ~1.49

CH (ring) - ~2.25 -

CH₃ (gem-dimethyl) -
0.93 (s, 3H), 0.86 (s,

3H)
1.07 (s, 6H)

CH₃ (isoprenyl) ~1.6, ~1.7 - -

CH₃ (on ring C=C) - 1.67 (s, 3H) 1.77 (s, 3H)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid

organic compounds such as pseudoionone and its isomers. Instrument-specific parameters

may require optimization.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place one to two drops directly onto the

surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin

liquid film between the plates.

Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR

spectrometer.

Data Acquisition: Collect a background spectrum of the empty instrument. Subsequently,

acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

Introduction Method: The sample is typically introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) for separation of mixtures.

Ionization: For these types of compounds, Electron Ionization (EI) at 70 eV is a common

method, which induces fragmentation and provides a characteristic fingerprint.

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight)

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, and the data is plotted as a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an

internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument is then

locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to

achieve homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include the pulse angle (e.g., 30-90°), relaxation delay (e.g., 1-5 s), and the number of scans

(e.g., 8-16).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a

spectrum with single lines for each unique carbon atom. A larger number of scans is usually

required due to the lower natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected to produce the final NMR spectra.
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Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

standard.
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[https://www.benchchem.com/product/b086502#spectroscopic-data-ir-ms-nmr-for-
pseudoionone-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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